1-Iodo-3-(tert-butyldimethylsiloxy)-1-propyne
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Description
1-Iodo-3-(tert-butyldimethylsiloxy)-1-propyne, also known by various synonyms such as 1-(tert-Butyldimethylsiloxy)-3-iodopropane and tert-Butyl(3-iodopropoxy)dimethylsilane, is a chemical compound with the molecular formula C₉H₂₁IOSi . It is commonly used in organic synthesis due to its reactivity and functional group compatibility .
Synthesis Analysis
The synthesis of this compound involves the reaction of an appropriate propargyl alcohol with iodine and tert-butyldimethylsilyl chloride. The tert-butyldimethylsiloxy group serves as a protecting group for the alcohol functionality, allowing for subsequent transformations .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom attached to a propyne (alkyne) group, with a tert-butyldimethylsiloxy substituent. The silyl group provides steric protection and enhances the compound’s stability .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Raman Spectroscopy in Chemical Analysis
1-Iodo-3-(tert-butyldimethylsiloxy)-1-propyne has been studied in the context of Raman spectroscopy. This technique, which involves analyzing Raman frequencies, relative intensities, and depolarization factors, helps in understanding the vibrational properties of molecules like 1-iodo-1-propyne, providing insights into their physical and chemical characteristics (Cleveland & Murray, 1943).
Synthesis of Organic Compounds
The compound plays a significant role in the synthesis of various organic compounds. For instance, it's used in the formation of cis-2,5-disubstituted iodovinyltetrahydrofurans, highlighting its utility in organic synthesis and chemical transformations (Walkup et al., 1992).
Enzymatic Synthesis of Optically Active Compounds
In the field of enzymatic reactions, this compound is significant for preparing optically active tertiary alcohols. These compounds are important for developing chiral molecules, which have wide applications in the synthesis of drugs and natural products (Chen & Fang, 1997).
Polymerization Catalysts
This compound also finds applications in polymer chemistry, specifically in the polymerization of α-olefins. It acts as a part of catalyst systems that are essential for the efficient polymerization of olefins, indicating its importance in the field of materials science (Leino et al., 1997).
Chemical Synthesis and Cyclization Reactions
It is involved in chemical syntheses, such as the preparation of 4-{(benzyloxymethyl)(tert-butyl)methylsilyloxy}-1,2,3-pentatriene, showcasing its role in facilitating complex chemical reactions and synthesis pathways (Bienz et al., 1994).
Properties
IUPAC Name |
tert-butyl-(3-iodoprop-2-ynoxy)-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXHKILJWKFKOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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